(S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine typically involves the following steps:
Protection of the amine group: The starting material, (S)-3-amino-pyrrolidine, is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, forming (S)-1-Boc-3-amino-pyrrolidine.
Nucleophilic substitution: The protected amine is then reacted with pyridin-4-ylmethyl chloride in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Pyridin-4-ylmethyl chloride, triethylamine (TEA).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: (S)-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridin-4-ylmethyl group can interact with aromatic residues in the binding site, while the pyrrolidine ring provides conformational flexibility.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Boc-3-N-(Pyridin-3-ylmethyl)-amino-pyrrolidine
- (S)-1-Boc-3-N-(Pyridin-2-ylmethyl)-amino-pyrrolidine
- (S)-1-Boc-3-N-(Phenylmethyl)-amino-pyrrolidine
Uniqueness
(S)-1-Boc-3-N-(Pyridin-4-ylmethyl)-amino-pyrrolidine is unique due to the position of the pyridin-4-ylmethyl group, which can influence its binding properties and reactivity. The Boc protecting group also provides stability during synthetic transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl (3S)-3-(pyridin-4-ylmethylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-6-13(11-18)17-10-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYCBRZVLMKIS-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.